Ethanol, mixt. with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane
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Overview
Description
Ethanol, mixt. with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane: is a unique chemical mixture that combines the properties of three distinct compounds: ethanol, nitromethane, and 1,1,2-trichloro-1,2,2-trifluoroethane. Ethanol is a widely used solvent and fuel, nitromethane is commonly used as a fuel in racing and as a solvent in industrial applications, and 1,1,2-trichloro-1,2,2-trifluoroethane is a chlorofluorocarbon used historically as a refrigerant and solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethanol: Ethanol can be produced through the fermentation of sugars by yeast or through the hydration of ethylene in the presence of a catalyst.
Nitromethane: Nitromethane is synthesized by the nitration of propane in the gas phase, typically using nitric acid.
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound can be prepared from hexachloroethane and hydrofluoric acid, often requiring catalysts such as antimony, chromium, iron, and alumina at high temperatures.
Industrial Production Methods:
Ethanol: Industrially, ethanol is produced by the catalytic hydration of ethylene or by fermentation processes.
Nitromethane: Industrial production involves the vapor-phase nitration of propane.
1,1,2-Trichloro-1,2,2-trifluoroethane: Produced by the reaction of hexachloroethane with hydrofluoric acid, often in the presence of catalysts.
Chemical Reactions Analysis
Types of Reactions:
Ethanol: Undergoes oxidation to form acetaldehyde and acetic acid, and can participate in esterification reactions.
Nitromethane: Can undergo reduction to form methylamine or react with bases to form nitronate salts.
1,1,2-Trichloro-1,2,2-trifluoroethane: Primarily undergoes substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Ethanol: Oxidizing agents like potassium dichromate, sulfuric acid for esterification.
Nitromethane: Reducing agents like hydrogen in the presence of a catalyst.
1,1,2-Trichloro-1,2,2-trifluoroethane: Nucleophiles such as hydroxide ions.
Major Products:
Ethanol: Acetaldehyde, acetic acid, ethyl esters.
Nitromethane: Methylamine, nitronate salts.
1,1,2-Trichloro-1,2,2-trifluoroethane: Substituted products depending on the nucleophile.
Scientific Research Applications
Chemistry
Ethanol: Used as a solvent and in the synthesis of various organic compounds.
Nitromethane: Utilized in organic synthesis and as a solvent for polymers and resins.
1,1,2-Trichloro-1,2,2-trifluoroethane: Historically used as a solvent and in the production of fluoropolymers.
Biology and Medicine
Ethanol: Used as an antiseptic and in pharmaceutical formulations.
Nitromethane: Limited use due to toxicity.
1,1,2-Trichloro-1,2,2-trifluoroethane: Limited use due to environmental concerns.
Industry
Ethanol: Fuel, solvent, and in the production of personal care products.
Nitromethane: Fuel for racing, solvent in industrial applications.
1,1,2-Trichloro-1,2,2-trifluoroethane: Solvent in industrial cleaning and degreasing.
Mechanism of Action
Ethanol: : Acts as a central nervous system depressant by enhancing the effects of the neurotransmitter GABA. Nitromethane : Acts as a high-energy fuel due to its ability to release a large amount of energy upon combustion. 1,1,2-Trichloro-1,2,2-trifluoroethane : Acts as a solvent by dissolving non-polar substances and can deplete the ozone layer through the release of chlorine radicals .
Comparison with Similar Compounds
Similar Compounds
Methanol: Similar to ethanol but more toxic.
Nitroethane: Similar to nitromethane but with a longer carbon chain.
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar to 1,1,2-trichloro-1,2,2-trifluoroethane but with different chlorine and fluorine positions.
Uniqueness
Ethanol: Widely used and less toxic compared to methanol.
Nitromethane: Higher energy content compared to nitroethane.
1,1,2-Trichloro-1,2,2-trifluoroethane: Different reactivity and environmental impact compared to 1,1,1-trichloro-2,2,2-trifluoroethane.
Properties
CAS No. |
57158-54-0 |
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Molecular Formula |
C5H9Cl3F3NO3 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
ethanol;nitromethane;1,1,2-trichloro-1,2,2-trifluoroethane |
InChI |
InChI=1S/C2Cl3F3.C2H6O.CH3NO2/c3-1(4,6)2(5,7)8;1-2-3;1-2(3)4/h;3H,2H2,1H3;1H3 |
InChI Key |
WZTPDZAHPLOIOS-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C[N+](=O)[O-].C(C(F)(Cl)Cl)(F)(F)Cl |
Origin of Product |
United States |
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